molecular formula C23H28N2O4 B263165 N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

Cat. No. B263165
M. Wt: 396.5 g/mol
InChI Key: KDZYZNLVBCSEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, also known as DMQD, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMQD is a synthetic compound that was first synthesized in 2012 by a group of researchers at the University of California, San Francisco.

Mechanism of Action

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This results in a decrease in CK2 activity, leading to changes in the phosphorylation state of its downstream targets. The downstream effects of CK2 inhibition by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide are complex and depend on the specific targets of the enzyme in different cell types.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of several ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to affect the phosphorylation state of several proteins involved in synaptic plasticity, including CREB and ERK. These effects suggest that N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has several advantages as a research tool, including its potency and specificity as a CK2 inhibitor. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to be stable in vitro and in vivo, making it a useful tool for studying the effects of CK2 inhibition in different cell types and animal models. However, N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. Another area of interest is the investigation of the effects of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide on different cell types and animal models, with a focus on its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide and related compounds may also be an area of future research.

Synthesis Methods

The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzaldehyde with 2,2-dimethylpropanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline to form N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to have potential applications in biomedical research, particularly in the field of neuroscience. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating neuronal function. Inhibition of CK2 activity by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.

properties

Product Name

N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26)

InChI Key

KDZYZNLVBCSEBA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.